molecular formula C7H10O2 B2805890 6-Oxaspiro[3.4]octan-5-one CAS No. 84565-26-4

6-Oxaspiro[3.4]octan-5-one

Cat. No. B2805890
CAS RN: 84565-26-4
M. Wt: 126.155
InChI Key: AMXISTVVYIIGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[3.4]octan-5-one is a chemical compound with the CAS Number: 84565-26-4 . It has a molecular weight of 126.16 and its IUPAC name is 6-oxaspiro[3.4]octan-5-one . It is usually in a liquid form .


Molecular Structure Analysis

The InChI code for 6-Oxaspiro[3.4]octan-5-one is 1S/C7H10O2/c8-6-7(2-1-3-7)4-5-9-6/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-Oxaspiro[3.4]octan-5-one has a molecular weight of 126.16 . It is a liquid at room temperature . The compound’s InChI Code is 1S/C7H10O2/c8-6-7(2-1-3-7)4-5-9-6/h1-5H2 , which provides information about its molecular structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Studies : 6-Oxaspiro[3.4]octan-5-one derivatives, including 5-oxa-2,6-diazaspiro[3.4]octan-1-one, have been synthesized through [3+2] cycloaddition of methylenelactams with nitrones. These compounds show different envelope conformations, affecting the orientation of substituents, which is crucial for their chemical properties and potential applications (Chiaroni et al., 2000).

  • NMR Analysis : Detailed structural and conformational analyses of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been conducted using NMR spectroscopy. This analysis is significant for understanding the steric and electronic effects influencing these compounds (Montalvo-González & Ariza-Castolo, 2012).

Biological Activity and Applications

  • Epoxide Hydrolase Reactivity : The reactivity of yeast epoxide hydrolase towards various 1-oxaspiro[2.5]octane epimers has been studied. This research is crucial for understanding the enzymatic detoxification of spiroepoxides, which are prevalent in many biologically active compounds (Weijers et al., 2007).

  • Living Polymerization : The polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one has been explored, revealing living characteristics. This study contributes to the development of novel polymeric materials with potential applications in various industries (Kubo et al., 1999).

Chemical Reactivity and Synthesis

  • Novel Cyclization Methods : Gold-catalyzed double cyclization of 1,5-enynes has been used to create heterobicyclic systems, including oxaspiro compounds. This method is significant for the efficient and diastereospecific synthesis of complex molecular structures (Zhang & Kozmin, 2005).

  • Reactions with Nucleophiles : Studies on the reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles have been conducted. This research provides insights into the substitution and rearrangement reactions, which are fundamental to organic synthesis (Cacioli & Reiss, 1984).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-oxaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-7(2-1-3-7)4-5-9-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXISTVVYIIGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[3.4]octan-5-one

CAS RN

84565-26-4
Record name 6-oxaspiro[3.4]octan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
T Mori, K Abe, S Shirakawa - The Journal of Organic Chemistry, 2023 - ACS Publications
An efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones, which are important building blocks for pharmaceuticals, was achieved via BINOL-derived chiral bifunctional sulfide-…
Number of citations: 6 pubs.acs.org
BE Blass, R Gao, KM Blattner, JC Gordon… - Medicinal Chemistry …, 2021 - Springer
Nearly 40 years after the first disclosure of sigma receptors, the sigma-2 (σ2) receptor was recently identified as the Transmembrane Protein 97 (TMEM97, also known as MAC30 (…
Number of citations: 4 link.springer.com
R Gao - 2013 - search.proquest.com
Muscarinic receptors are G-protein-coupled receptors that mediate the response to acetylcholine released from parasympathetic nerves. Although five mAChR subtypes (M 1-M 5) share …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.